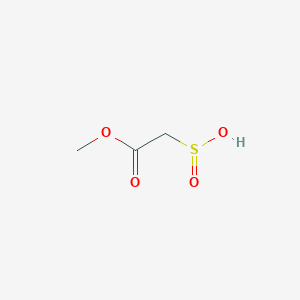
Methyl2-sulfinoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-sulfinoacetate is an organic compound with the molecular formula C3H6O3S It is a methyl ester derivative of sulfinic acid and is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl2-sulfinoacetate can be synthesized through several methods. One common approach involves the esterification of sulfinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods often focus on minimizing by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl2-sulfinoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides or thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl2-sulfinoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl2-sulfinoacetate involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to release sulfinic acid, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- Methyl2-sulfonylacetate
- Ethyl2-sulfinoacetate
- Methyl2-thioacetate
Comparison
Methyl2-sulfinoacetate is unique due to its sulfinic acid ester structure, which imparts distinct reactivity compared to sulfonyl or thio derivatives. Its ability to undergo oxidation and reduction reactions makes it versatile for various synthetic applications. Additionally, its ester group provides a handle for further functionalization, setting it apart from similar compounds.
Conclusion
This compound is a valuable compound in the realm of organic chemistry, with diverse applications ranging from synthesis to industrial production. Its unique chemical properties and reactivity make it a subject of ongoing research and interest in various scientific fields.
Properties
Molecular Formula |
C3H6O4S |
|---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
2-methoxy-2-oxoethanesulfinic acid |
InChI |
InChI=1S/C3H6O4S/c1-7-3(4)2-8(5)6/h2H2,1H3,(H,5,6) |
InChI Key |
RSJMDRYLAYPKGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CS(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















